2-Amino-5-(2-hydroxyphenyl)isonicotinic acid
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Overview
Description
2-Amino-5-(2-hydroxyphenyl)isonicotinic acid is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that combines an amino group, a hydroxyphenyl group, and an isonicotinic acid moiety. Its distinct chemical properties make it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-hydroxyphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzaldehyde with isonicotinic acid hydrazide, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(2-hydroxyphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-5-(2-hydroxyphenyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-hydroxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Isonicotinic Acid: Shares the isonicotinic acid moiety but lacks the amino and hydroxyphenyl groups.
2-Aminophenol: Contains the amino and hydroxyphenyl groups but lacks the isonicotinic acid moiety.
Uniqueness: 2-Amino-5-(2-hydroxyphenyl)isonicotinic acid is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
1261935-16-3 |
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Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-amino-5-(2-hydroxyphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c13-11-5-8(12(16)17)9(6-14-11)7-3-1-2-4-10(7)15/h1-6,15H,(H2,13,14)(H,16,17) |
InChI Key |
APFTWZGZUXZXSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2C(=O)O)N)O |
Origin of Product |
United States |
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